molecular formula C25H19FN2O5S B265553 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265553
M. Wt: 478.5 g/mol
InChI Key: LATKAJHRLZEVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic molecule that has been designed to target specific biological processes, making it useful in a range of experimental settings. In

Mechanism of Action

The mechanism of action for 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one is complex and involves interactions with multiple biological targets. It has been shown to inhibit the activity of certain enzymes, such as protein kinases and phosphodiesterases, which play key roles in cellular signaling pathways. It also has activity against certain receptors, such as G protein-coupled receptors, which are involved in a range of physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one are varied and depend on the specific biological targets it interacts with. It has been shown to have effects on cellular signaling pathways, gene expression, and metabolism. It may also have effects on cellular proliferation and differentiation, as well as on immune function.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its specificity for certain biological targets. This makes it useful in the study of specific signaling pathways and processes. However, its complex mechanism of action and potential for off-target effects may also pose limitations for its use in certain experimental settings.

Future Directions

There are a number of future directions for research involving 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one. One area of interest is in the development of new compounds based on its structure, with improved specificity and potency. Another area of interest is in the study of its effects on specific biological processes, such as cancer cell proliferation or immune function. Additionally, further research is needed to better understand its mechanism of action and potential for off-target effects, in order to optimize its use in experimental settings.

Synthesis Methods

The synthesis method for 1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one involves a series of chemical reactions. The starting materials are commercially available and are reacted in a stepwise manner to produce the final product. The process involves the use of various reagents and solvents, and requires careful control of reaction conditions to ensure the desired product is obtained.

Scientific Research Applications

1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one has a range of potential applications in scientific research. It has been shown to have activity against a number of biological targets, including enzymes and receptors. This makes it useful in the study of various biological processes, such as signal transduction, gene expression, and cellular metabolism.

properties

Product Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-5-(3-fluorophenyl)-3-hydroxy-4-(5-methyl-2-furoyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C25H19FN2O5S

Molecular Weight

478.5 g/mol

IUPAC Name

1-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(3-fluorophenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-2H-pyrrol-5-one

InChI

InChI=1S/C25H19FN2O5S/c1-3-32-16-8-9-17-19(12-16)34-25(27-17)28-21(14-5-4-6-15(26)11-14)20(23(30)24(28)31)22(29)18-10-7-13(2)33-18/h4-12,21,30H,3H2,1-2H3

InChI Key

LATKAJHRLZEVHM-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=CC=C5)F

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=C(O4)C)C5=CC(=CC=C5)F

Origin of Product

United States

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